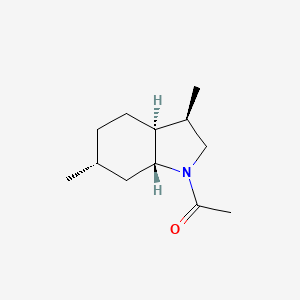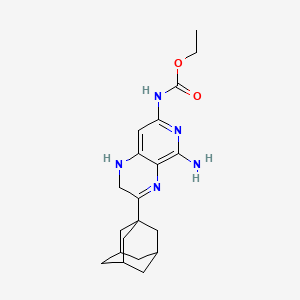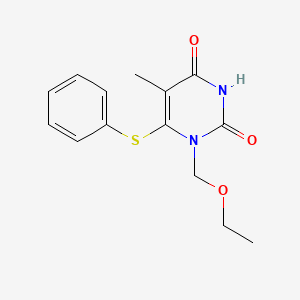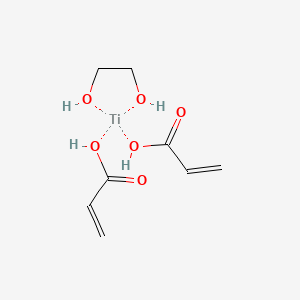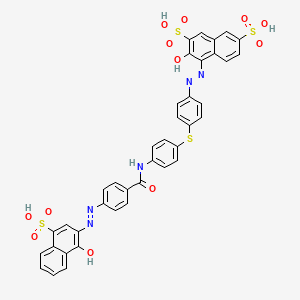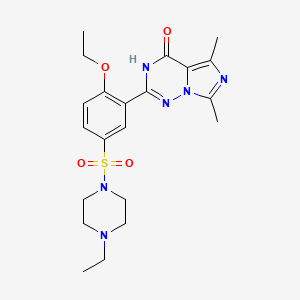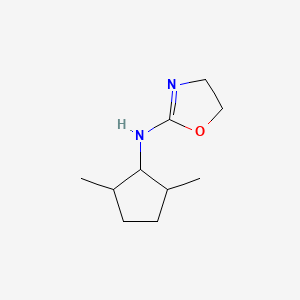
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is a heterocyclic organic compound that features both an oxazoline ring and a cyclopentylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylcyclopentylamine with an oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline exerts its effects involves interactions with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamine moiety may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethylcyclopentylamino)-2-thiazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-imidazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-pyrazoline
Uniqueness
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is unique due to the presence of both an oxazoline ring and a cyclopentylamine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The oxazoline ring provides stability and reactivity, while the cyclopentylamine moiety offers flexibility in interactions with biological targets.
Propriétés
Numéro CAS |
102571-10-8 |
|---|---|
Formule moléculaire |
C10H18N2O |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
N-(2,5-dimethylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-4-8(2)9(7)12-10-11-5-6-13-10/h7-9H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
GRUAEQIHHGJRFV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1NC2=NCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




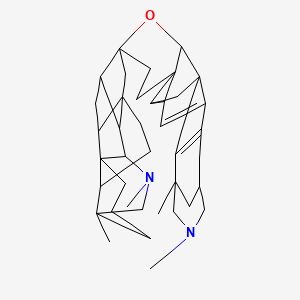
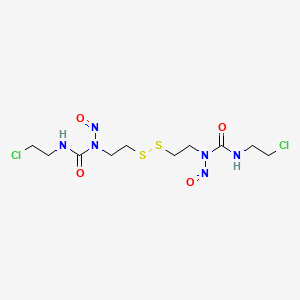


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
